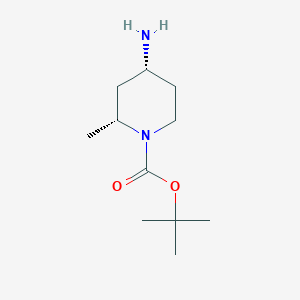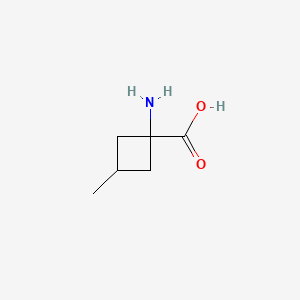
2-(2-Ethoxyphenoxy)ethyl methanesulfonate
Übersicht
Beschreibung
2-(2-Ethoxyphenoxy)ethyl methanesulfonate is an organic compound with the molecular formula C11H16O5S. It is primarily used as an intermediate in the synthesis of various pharmaceutical compounds, including tamsulosin and its derivatives .
Wirkmechanismus
Target of Action
It is known to be used as an intermediate in the preparation of tamsulosin , a medication used to treat symptoms of an enlarged prostate .
Mode of Action
As an intermediate in the synthesis of Tamsulosin , it may contribute to the overall pharmacological activity of the final product.
Result of Action
As an intermediate in the synthesis of Tamsulosin , its contribution to the overall therapeutic effect of the final product would be significant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate typically involves the reaction of 2-(2-ethoxyphenoxy)ethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the reactants and to control the reaction rate . The general reaction scheme is as follows:
- Dissolve 2-(2-ethoxyphenoxy)ethanol in pyridine.
- Cool the solution to 0-5°C.
- Gradually add methanesulfonyl chloride to the cooled solution while stirring.
- Allow the reaction to proceed for 1-2 hours at 0-5°C.
- Quench the reaction by adding the mixture to ice water.
- Filter the resulting solid and dry it to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Ethoxyphenoxy)ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50-100°C).
Major Products
Nucleophilic substitution: The major products depend on the nucleophile used. For example, reaction with an amine yields the corresponding amine derivative.
Hydrolysis: The major products are 2-(2-ethoxyphenoxy)ethanol and methanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethoxyphenoxy)ethyl methanesulfonate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmaceutical synthesis: It is an intermediate in the synthesis of tamsulosin, a medication used to treat benign prostatic hyperplasia (BPH) and its derivatives.
Chemical research: The compound is used as a reagent in various organic synthesis reactions, including nucleophilic substitution and hydrolysis.
Biological studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with nucleophilic amino acid residues.
Vergleich Mit ähnlichen Verbindungen
2-(2-Ethoxyphenoxy)ethyl methanesulfonate can be compared with other similar compounds, such as:
2-(2-Ethoxyphenoxy)ethyl bromide: Similar in structure but contains a bromide group instead of a methanesulfonate group.
2-(2-Ethoxyphenoxy)ethanol: The precursor to this compound, used in the synthesis of the latter.
Methanesulfonyl chloride: Used as a reagent in the synthesis of this compound.
The uniqueness of this compound lies in its ability to act as an intermediate in the synthesis of pharmaceutical compounds and its versatility in various chemical reactions.
Eigenschaften
IUPAC Name |
2-(2-ethoxyphenoxy)ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5S/c1-3-14-10-6-4-5-7-11(10)15-8-9-16-17(2,12)13/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLQNFXTDRYXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![12-[(Hexa-1,3-dien-1-yl)oxy]dodeca-9,11-dienoic acid](/img/structure/B3108878.png)








![2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid](/img/structure/B3108966.png)

